3-(Trichloromethyl)benzoyl chloride 3-(Trichloromethyl)benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 27428-84-8
VCID: VC17034264
InChI: InChI=1S/C8H4Cl4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H
SMILES:
Molecular Formula: C8H4Cl4O
Molecular Weight: 257.9 g/mol

3-(Trichloromethyl)benzoyl chloride

CAS No.: 27428-84-8

Cat. No.: VC17034264

Molecular Formula: C8H4Cl4O

Molecular Weight: 257.9 g/mol

* For research use only. Not for human or veterinary use.

3-(Trichloromethyl)benzoyl chloride - 27428-84-8

Specification

CAS No. 27428-84-8
Molecular Formula C8H4Cl4O
Molecular Weight 257.9 g/mol
IUPAC Name 3-(trichloromethyl)benzoyl chloride
Standard InChI InChI=1S/C8H4Cl4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H
Standard InChI Key FWQULJSKSVBGFN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-(Trichloromethyl)benzoyl chloride is defined by the molecular formula C8H4Cl4O\text{C}_8\text{H}_4\text{Cl}_4\text{O} and a molecular weight of 257.9 g/mol. Its IUPAC name, 3-(trichloromethyl)benzoyl chloride, reflects the trichloromethyl group (-CCl3_3) attached to the benzene ring at the third carbon relative to the carbonyl chloride (-COCl) functional group. The compound’s structure is represented by the canonical SMILES notation C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)Cl, which encodes the spatial arrangement of atoms and bonds.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.27428-84-8
Molecular FormulaC8H4Cl4O\text{C}_8\text{H}_4\text{Cl}_4\text{O}
Molecular Weight257.9 g/mol
IUPAC Name3-(trichloromethyl)benzoyl chloride
InChI KeyFWQULJSKSVBGFN-UHFFFAOYSA-N
Boiling PointNot reported
DensityNot reported

The absence of reported boiling and melting points in available literature underscores the compound’s instability under standard conditions, necessitating specialized handling during storage and use.

Electronic and Steric Effects

The trichloromethyl group exerts a strong electron-withdrawing inductive effect (-I), polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack. This electronic perturbation distinguishes 3-(trichloromethyl)benzoyl chloride from simpler benzoyl chloride derivatives, such as unsubstituted benzoyl chloride or its trifluoromethyl analog . Steric hindrance from the bulky -CCl3_3 group further influences reaction kinetics, often favoring substitutions at positions ortho or para to the trichloromethyl substituent.

Synthesis and Industrial Production

Chlorination of Benzoyl Chloride Derivatives

A common synthetic route involves the chlorination of benzoyl chloride or its precursors. For example, the reaction of benzoyl chloride with chlorine gas (Cl2\text{Cl}_2) in the presence of iron(III) chloride (FeCl3\text{FeCl}_3) as a catalyst yields 3-(trichloromethyl)benzoyl chloride under controlled temperature conditions. This method mirrors industrial-scale production processes, where large reactors optimize reaction parameters (e.g., temperature, pressure, and stoichiometry) to maximize yield and purity.

Hydrolysis of Bis(trichloromethyl)benzenes

An alternative pathway, detailed in patent US4500471A, involves the hydrolysis of bis(trichloromethyl)benzenes. For instance, 1,4-bis(trichloromethyl)benzene reacts with one equivalent of water (H2O\text{H}_2\text{O}) in the presence of ferric chloride (FeCl3\text{FeCl}_3) at 120–130°C to produce 4-trichloromethylbenzoyl chloride . While this example focuses on the para isomer, analogous methods could theoretically synthesize the meta isomer (3-trichloromethylbenzoyl chloride) by selecting appropriately substituted starting materials .

Key Reaction:

1,4-bis(trichloromethyl)benzene+H2OFeCl34-trichloromethylbenzoyl chloride+HCl[2]\text{1,4-bis(trichloromethyl)benzene} + \text{H}_2\text{O} \xrightarrow{\text{FeCl}_3} \text{4-trichloromethylbenzoyl chloride} + \text{HCl} \quad[2]

Purification Techniques

Industrial purification typically employs fractional distillation or recrystallization to isolate 3-(trichloromethyl)benzoyl chloride from reaction byproducts such as terephthaloyl chloride or unreacted starting materials . These steps ensure the compound meets purity standards required for downstream applications.

Reactivity and Chemical Transformations

Hydrolysis

In aqueous environments, 3-(trichloromethyl)benzoyl chloride undergoes hydrolysis to form 3-(trichloromethyl)benzoic acid (C8H5Cl3O2\text{C}_8\text{H}_5\text{Cl}_3\text{O}_2) and hydrochloric acid (HCl\text{HCl}):

C8H4Cl4O+H2OC8H5Cl3O2+HCl[3]\text{C}_8\text{H}_4\text{Cl}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_5\text{Cl}_3\text{O}_2 + \text{HCl} \quad[3]

This reaction is critical in environmental degradation studies, as hydrolysis products may influence ecotoxicity profiles.

Nucleophilic Substitution

The compound’s acyl chloride group reacts readily with nucleophiles such as amines, alcohols, and thiols. For example, treatment with aniline (C6H5NH2\text{C}_6\text{H}_5\text{NH}_2) yields the corresponding anilide derivative:

C8H4Cl4O+C6H5NH2C14H9Cl4NO+HCl[3]\text{C}_8\text{H}_4\text{Cl}_4\text{O} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_{14}\text{H}_9\text{Cl}_4\text{NO} + \text{HCl} \quad[3]

Such reactions are foundational in synthesizing amides and esters for pharmaceutical applications.

Halogen Exchange Reactions

3-(Trichloromethyl)benzoyl chloride serves as a precursor to fluorinated analogs through halogen exchange. Reaction with hydrogen fluoride (HF\text{HF}) in the presence of a halogen transfer catalyst (e.g., SbCl5_5) replaces chlorine atoms with fluorine, yielding trifluoromethylbenzoyl chloride :

C8H4Cl4O+3HFSbCl5C8H4ClF3O+3HCl[2]\text{C}_8\text{H}_4\text{Cl}_4\text{O} + 3\text{HF} \xrightarrow{\text{SbCl}_5} \text{C}_8\text{H}_4\text{ClF}_3\text{O} + 3\text{HCl} \quad[2]

This transformation is industrially significant, as trifluoromethyl groups enhance the bioactivity and metabolic stability of agrochemicals .

Industrial and Research Applications

Agrochemical Synthesis

The compound’s role in synthesizing herbicides and pesticides is well-documented. For instance, its fluorinated derivative, trifluoromethylbenzoyl chloride, is a key intermediate in manufacturing sulfonylurea herbicides, which inhibit acetolactate synthase in plants .

Pharmaceutical Intermediates

3-(Trichloromethyl)benzoyl chloride is utilized to produce active pharmaceutical ingredients (APIs) with anti-inflammatory or antimicrobial properties. Its acyl chloride group facilitates coupling reactions with amines to form amide bonds, a common motif in drug molecules.

Dyestuff Production

The compound’s reactivity enables the synthesis of azo dyes and pigments. Reactions with diazonium salts yield colored compounds used in textiles and coatings .

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